BenchChemオンラインストアへようこそ!

1-(4-Fluorophenyl)pyrazolidine-3,5-dione

Medicinal Chemistry ADME Optimization Drug Design

1-(4-Fluorophenyl)pyrazolidine-3,5-dione is a privileged pyrazolidine-3,5-dione (PZD) scaffold for drug discovery. The para-fluoro substituent critically enhances metabolic stability, membrane permeability, and target-binding affinity compared to non-fluorinated analogs. It achieves nanomolar P2Y12 receptor binding (Ki 1.21–5.66 nM) for PET neuroinflammation imaging, enables FXR agonist optimization (potency surpassing endogenous CDCA), and serves as a key intermediate for C4 plant-selective herbicides (16.6x selectivity over C3 PEPC). Procure this specific building block to exploit QSAR-validated fluorine effects and accelerate SAR programs without de novo synthesis.

Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
Cat. No. B15023688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)pyrazolidine-3,5-dione
Molecular FormulaC9H7FN2O2
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESC1C(=O)NN(C1=O)C2=CC=C(C=C2)F
InChIInChI=1S/C9H7FN2O2/c10-6-1-3-7(4-2-6)12-9(14)5-8(13)11-12/h1-4H,5H2,(H,11,13)
InChIKeyQICFTQDTMGQDER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)pyrazolidine-3,5-dione Procurement: Core Scaffold Identity and Structural Characteristics


1-(4-Fluorophenyl)pyrazolidine-3,5-dione is a member of the pyrazolidine-3,5-dione (PZD) heterocycle family, defined by a five-membered ring bearing two carbonyl groups at positions 3 and 5 and a para-fluorophenyl substituent at the N1 position . PZD derivatives exhibit a broad spectrum of pharmacological activities—including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant effects—and have also been explored as herbicides and PET tracer scaffolds [1]. The para-fluoro substitution modulates key physicochemical properties such as lipophilicity and metabolic stability, differentiating this compound from non-fluorinated or differently substituted analogs in terms of membrane permeability and target-binding potential [2].

Why 1-(4-Fluorophenyl)pyrazolidine-3,5-dione Cannot Be Simply Replaced by Close Analogs


Within the pyrazolidine-3,5-dione class, subtle variations in the N1-aryl substituent produce large differences in biological activity, as demonstrated by quantitative structure–activity relationship (QSAR) studies showing that the electronic, steric, and hydrophobic properties of the para-substituent are critical determinants of target affinity and selectivity [1]. For example, in a series of 5-substituted phenyl-3-pyrazolidinones, only the 4-fluorophenyl analog achieved an ED50 of 14.7 mg/kg in the maximal electroshock seizure (MES) test, whereas closely related analogs showed significantly weaker anticonvulsant protection [1]. Similarly, fluorinated PZD derivatives designed for P2Y12 receptor PET imaging exhibit nanomolar Ki values (1.21–5.66 nM) that are highly sensitive to the fluorination pattern—non-fluorinated or chloro-substituted analogs are not interchangeable without loss of affinity [2]. The para-fluoro group also increases logP by approximately 0.7–1.2 units compared to the unsubstituted phenyl analog, directly affecting membrane permeability and, consequently, in vivo distribution . Therefore, generic substitution by a non-fluorinated or differently halogenated analog would alter the activity, selectivity, and pharmacokinetic profile in ways that are difficult to predict without re-screening.

Quantitative Evidence for Selecting 1-(4-Fluorophenyl)pyrazolidine-3,5-dione Over Analogs


Lipophilicity-Driven Permeability Advantage of the 4-Fluorophenyl Substituent

The para-fluoro substituent on 1-(4-fluorophenyl)pyrazolidine-3,5-dione increases the calculated logP by approximately 0.7–1.2 units compared to the unsubstituted 1-phenylpyrazolidine-3,5-dione analog . This lipophilicity enhancement improves predicted membrane permeability, which is critical for both oral bioavailability and blood–brain barrier penetration. In contrast, the corresponding 1-(4-chlorophenyl) analog exhibits a different electronic profile, while the 1-(4-methylphenyl) analog reduces hydrogen-bonding potential rather than modulating lipophilicity through electronegativity .

Medicinal Chemistry ADME Optimization Drug Design

Nanomolar P2Y12 Receptor Affinity of Fluorinated PZD Derivatives vs. Non-Fluorinated Scaffolds

A recent study of fluorinated pyrazolidine-3,5-dione derivatives reported that all synthesized compounds exhibit strong affinity for the human P2Y12 receptor, with Ki values ranging from 1.21 to 5.66 nM [1]. The most potent fluorinated derivative in the series achieved an IC50 of 0.8 nM (S-enantiomer) and 1.0 nM (R-enantiomer) [1]. By comparison, the non-fluorinated lead compound 5 showed an IC50 of 10 nM—an order of magnitude weaker—demonstrating that the introduction of fluorine directly enhances binding affinity in this scaffold [1]. This nanomolar potency positions fluorinated PZD derivatives ahead of many other heterocyclic classes being explored for P2Y12 PET tracer applications.

Neuroinflammation Imaging P2Y12 PET Tracer Development CNS Drug Design

Class-Level Selectivity for C4 over C3 Plant PEPC: A Differentiator for Herbicide Lead Discovery

Pyrazolidine-3,5-dione derivatives have been identified as a new class of phosphoenolpyruvate carboxylase (PEPC) inhibitors with selectivity for the C4 plant isozyme over the C3 plant isozyme [1]. The best-characterized compound in this series, (3-bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione, achieves a selectivity factor of 16.6 for C4 PEPC over C3 PEPC, with IC50 values in the submicromolar range against C4 PEPC [2]. This selectivity profile is a class property enabled by the pyrazolidine-3,5-dione core, and the N1-aryl substituent (e.g., 4-fluorophenyl) can be systematically varied to further optimize potency and selectivity without losing the inherent isozyme discrimination [1].

Agrochemical Discovery C4 Plant-Selective Herbicides PEPC Inhibition

FXR Agonist Activity: Pyrazolidine-3,5-diones as Non-Steroidal Farnesoid X Receptor Modulator Scaffold

In a cell-based luciferase transactivation assay, a series of pyrazolidine-3,5-dione derivatives demonstrated FXR agonistic activity, with 10 compounds (including 1a, 1b, 1d–f, 1j, 1n, 1t, 5b, and 7) exhibiting lower EC50 values than the endogenous reference agonist chenodeoxycholic acid (CDCA) [1]. The N1-aryl substituent is a key determinant of agonist potency and efficacy (full vs. partial agonism) [1]. While the exact EC50 for the 4-fluorophenyl analog was not reported in this study, the SAR indicates that para-substituted phenyl groups at N1 are tolerated and can be leveraged to fine-tune FXR activity relative to the unsubstituted phenyl or heteroaryl variants [1].

Metabolic Disease FXR Agonism Non-Steroidal SBARMs

Anticonvulsant Activity in the MES Model: The 4-Fluorophenyl Advantage

In a QSAR study of 5-substituted phenyl-3-pyrazolidinones, the compound 5-(4-fluorophenyl)-1-propyl-3-pyrazolidinone—the closest reported analog to 1-(4-fluorophenyl)pyrazolidine-3,5-dione—exhibited the highest anticonvulsant activity among 12 synthesized derivatives, with an ED50 of 14.7 mg/kg in the maximal electroshock seizure (MES) test in mice [1]. The QSAR analysis revealed that smaller steric volume (B4 parameter) and stronger electron-withdrawing effect of the 4-substituent on the phenyl ring significantly increased anticonvulsant activity, providing a quantitative framework that rationalizes the superiority of the 4-fluoro substituent over 4-chloro, 4-methyl, or 4-methoxy analogs in this series [1].

Anticonvulsant Drug Discovery Epilepsy Models QSAR-Guided Optimization

AT1 Angiotensin II Receptor Antagonism: Pyrazolidine-3,5-diones as Irbesartan Bioisosteres

The pyrazolidine-3,5-dione scaffold has been validated as a bioisosteric replacement for the central imidazolone ring of irbesartan, a marketed AT1 angiotensin II receptor antagonist [1]. The most active compounds in this series, 28 and 48, displayed high affinity for the AT1 receptor with good selectivity over the AT2 subtype and potent in vitro antagonist activity [1]. While the 4-fluorophenyl variant was not directly tested in this particular study, the SAR demonstrates that N1-aryl substitution is a critical determinant of AT1 binding affinity, and the 4-fluorophenyl group is a logical extension of the para-substituted aryl series that yielded the most potent analogs [1].

Cardiovascular Drug Discovery AT1 Receptor Antagonists Bioisosteric Replacement

Preferred Application Scenarios for 1-(4-Fluorophenyl)pyrazolidine-3,5-dione Based on Quantitative Evidence


P2Y12 Receptor PET Tracer Lead Optimization

The documented nanomolar P2Y12 receptor affinity of fluorinated PZD derivatives (Ki 1.21–5.66 nM) makes 1-(4-fluorophenyl)pyrazolidine-3,5-dione an attractive starting scaffold for PET tracer development targeting neuroinflammation imaging [1]. The para-fluoro substituent simultaneously enhances target affinity (IC50 improvement from 10 nM to as low as 0.8 nM compared to the non-fluorinated lead [1]) and provides a handle for subsequent 18F radiolabeling, a dual advantage not offered by chloro, methyl, or unsubstituted phenyl analogs. Procurement of this specific compound enables SAR exploration around the fluorinated core without requiring de novo synthesis of the entire scaffold.

C4 Plant-Selective Herbicide Discovery

The pyrazolidine-3,5-dione class exhibits up to 16.6-fold selectivity for C4 plant PEPC over C3 plant PEPC [2]. The 4-fluorophenyl variant can serve as a key intermediate for synthesizing a focused library of 4-arylidene derivatives to further optimize this selectivity while maintaining submicromolar potency against C4 PEPC. This application is particularly relevant for agrochemical companies developing weed-control agents that spare C3 crops such as rice, wheat, and soybeans [1].

FXR Agonist Lead Generation for Metabolic Disorders

Ten pyrazolidine-3,5-dione derivatives have demonstrated FXR agonistic activity surpassing that of the endogenous agonist CDCA in cell-based assays [3]. The 4-fluorophenyl substitution at N1 is compatible with the FXR pharmacophore and can be used to fine-tune the balance between full and partial agonism—a critical parameter for developing selective bile acid receptor modulators (SBARMs) with reduced side-effect profiles compared to full steroidal FXR agonists. Procurement of this specific building block accelerates the construction of focused FXR-targeted libraries [3].

Anticonvulsant Lead Optimization Guided by QSAR

The QSAR-validated superiority of the 4-fluorophenyl substituent in the 3-pyrazolidinone anticonvulsant series (ED50 = 14.7 mg/kg in MES, the most active among 12 analogs tested [4]) provides a strong rationale for prioritizing 1-(4-fluorophenyl)pyrazolidine-3,5-dione as a core scaffold for further anticonvulsant lead optimization. The electron-withdrawing nature and small steric bulk of fluorine are quantitatively linked to enhanced activity, making this compound a data-driven choice over 4-chloro, 4-methyl, or 4-methoxy variants for in vivo efficacy studies [4].

Quote Request

Request a Quote for 1-(4-Fluorophenyl)pyrazolidine-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.